Adefovir monophosphate

Description

Role of Adefovir (B194249) Monophosphate as an Intermediate Metabolite in Antiviral Drug Action

Adefovir monophosphate does not act as the final active agent but serves as a crucial intermediate metabolite in the antiviral action of its prodrug, adefovir dipivoxil. smpdb.cascialert.net Adefovir dipivoxil is an oral prodrug designed to increase the bioavailability of adefovir. scialert.net

The metabolic activation pathway begins after the oral administration of adefovir dipivoxil. The prodrug is rapidly absorbed and its pivaloyloxymethyl groups are cleaved by esterases, primarily in the intestines and liver, to yield adefovir. smpdb.capatsnap.com This initial molecule, adefovir, is structurally analogous to adenosine (B11128) monophosphate. pediatriconcall.comncats.io

Once inside the target cell, adefovir undergoes two successive phosphorylation steps catalyzed by cellular kinases to become the active antiviral agent, adefovir diphosphate (B83284). patsnap.compediatriconcall.com The first phosphorylation converts adefovir to this compound, and the second phosphorylation converts this compound to adefovir diphosphate. scialert.netacs.org

It is the resulting adefovir diphosphate that exerts the antiviral effect. patsnap.comontosight.ai It acts as a competitive inhibitor of viral DNA polymerases (reverse transcriptases). pediatriconcall.comdrugbank.com Adefovir diphosphate mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competes for incorporation into the elongating viral DNA chain. patsnap.comdrugbank.com Once incorporated, it causes DNA chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thereby halting viral replication. patsnap.comontosight.aidrugbank.com

The intracellular half-life of adefovir diphosphate is significant, ranging from 12 to 36 hours in lymphocytes, which contributes to its sustained antiviral effect. europa.eunih.gov

Table 2: Metabolic Activation of Adefovir Dipivoxil

| Compound | Description | Role |

|---|---|---|

| Adefovir Dipivoxil | Oral prodrug | Enhances absorption |

| Adefovir | First metabolite (analog of adenosine monophosphate) | Precursor to the active form |

| This compound | Intermediate metabolite | Step in the phosphorylation pathway |

| Adefovir Diphosphate | Active metabolite | Inhibits viral DNA polymerase |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O7P2/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIHLCFUFNQXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344051 | |

| Record name | Adefovir monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129556-87-2 | |

| Record name | Adefovir monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129556872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEFOVIR MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TMW03MNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Analysis of Adefovir Monophosphate and Its Active Forms

Structural Characterization of Adefovir (B194249) Monophosphate as an Acyclic Nucleoside Phosphonate (B1237965)

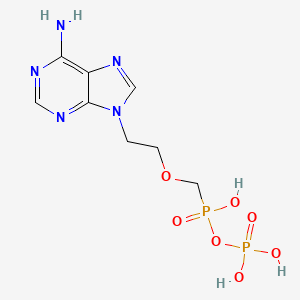

Adefovir monophosphate is scientifically known as 9-(2-phosphonylmethoxyethyl)adenine or PMEA. nih.govnih.gov It is classified as an acyclic nucleoside phosphonate, a class of compounds that are analogues of natural nucleoside monophosphates. nih.gov Its structure is composed of three key components:

An adenine (B156593) base, which is a purine (B94841) nucleobase. nih.gov

An acyclic side chain (a phosphonylmethoxyethyl group) that replaces the cyclic ribose or deoxyribose sugar found in natural nucleotides. nih.gov

A phosphonate group, which is attached to the acyclic moiety through a stable phosphorus-carbon (P-C) bond. nih.gov

This structure is a direct analogue of deoxyadenosine (B7792050) monophosphate (dAMP). nih.gov The prodrug form, adefovir dipivoxil, features two pivaloyloxymethyl (POM) groups esterified to the phosphonate moiety, which enhances its oral bioavailability. nih.govwikipedia.org In the body, these ester groups are hydrolyzed to yield this compound. nih.govpatsnap.com Subsequently, cellular kinases phosphorylate this compound to its active form, adefovir diphosphate (B83284) (PMEApp). patsnap.comacs.orgsantiago-lab.com This active metabolite is the molecule that inhibits viral DNA polymerase. nih.govacs.org

A crucial feature of this compound is the phosphonate group's P-C bond, which is resistant to cleavage by cellular hydrolases (esterases). nih.gov This contrasts with the phosphate (B84403) group in natural nucleotides, which is linked via a more labile phosphorus-oxygen-carbon (P-O-C) ester bond. This inherent stability is a key design element of acyclic nucleoside phosphonates.

| Compound | Key Structural Features | Role |

|---|---|---|

| Adefovir Dipivoxil | Adefovir core with two pivaloyloxymethyl (POM) esters on the phosphonate group. nih.gov | Oral prodrug. wikipedia.org |

| This compound (PMEA) | Adenine base, acyclic ethyl ether side chain, and a phosphonate group (P-C bond). nih.govnih.gov | Intermediate metabolite. |

| Adefovir Diphosphate (PMEApp) | This compound with an additional phosphate group. patsnap.comsantiago-lab.com | Active antiviral form. acs.org |

Spectroscopic and Computational Analysis of this compound Conformation and Electronic Properties

The conformation and electronic characteristics of adefovir and its derivatives have been investigated using spectroscopic and computational methods. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structure and dynamics of adefovir dipivoxil. acs.orgnih.gov

In these studies, ³¹P MAS NMR analysis revealed an isotropic chemical shift of 26.69 ppm for the phosphorus nucleus in the organophosphate group. acs.orgnih.gov The spinning CSA (Chemical Shift Anisotropy) sideband pattern for this phosphorus nucleus was found to be nearly axially symmetric. acs.orgnih.gov Such spectroscopic measurements provide insights into the local electronic environment and geometry of the phosphonate group, which is critical for its biological function. nih.gov

Computational studies, including molecular dynamics simulations and quantum chemistry calculations, have been used to analyze the bioactive form, adefovir diphosphate (ADV-DP). nih.gov Molecular docking studies show that ADV-DP fits into the active site of HBV DNA polymerase, where it is stabilized by an extensive network of interactions. nih.gov

Hydrogen Bonding: The adenine base of ADV-DP forms two hydrogen bonds with a complementary thymine (B56734) base in the DNA template. The β- and γ-phosphate groups form hydrogen bonds with the backbone amides of specific amino acids (Ala86 and Ala87) in the polymerase. nih.gov

Ionic Interactions: The side chains of arginine (Arg41) and lysine (B10760008) (Lys32) residues are involved in ionic interactions with the phosphate groups of ADV-DP. nih.gov

Charge Distribution: The electrostatic potential of ADV-DP has been computed using methods like the Hartree-Fock (HF/6-31G*) level of theory, with charges assigned using the Restrained Electrostatic Potential (RESP) methodology. These calculations are crucial for accurately simulating the interactions between the drug and its protein target. nih.gov

These analyses reveal that the flexible acyclic linker allows the molecule to adopt a conformation that facilitates these multiple stabilizing interactions within the enzyme's active site, contributing to its inhibitory effect.

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Phosphorus Chemical Shift | ³¹P MAS NMR | Isotropic chemical shift of 26.69 ppm for the P nucleus in Adefovir Dipivoxil. | acs.orgnih.gov |

| Electrostatic Potential | Quantum Chemistry (HF/6-31G*) | Computed for Adefovir Diphosphate to assign charges for molecular simulations. | nih.gov |

| Binding Interactions | Molecular Docking & Dynamics | Adefovir Diphosphate forms hydrogen bonds and ionic interactions with HBV polymerase active site residues. | nih.gov |

Comparative Structural Analysis with Natural Nucleotides

This compound is a structural mimic of the natural nucleotide deoxyadenosine monophosphate (dAMP). nih.govlaboratorynotes.comhmdb.ca However, there are fundamental differences in their molecular structures that underpin the pharmacological activity of adefovir.

Sugar Moiety Replacement: The most significant difference is the absence of the cyclic deoxyribose sugar in adefovir. nih.gov In dAMP, the adenine base is attached to a five-carbon deoxyribose ring. laboratorynotes.comwikipedia.org In adefovir, this sugar ring is replaced by a flexible, acyclic phosphonylmethoxyethyl side chain. This acyclic nature means adefovir lacks the chiral center present in the sugar of natural nucleotides. nih.gov

Phosphonate vs. Phosphate Group: Adefovir contains a phosphonate group, where the phosphorus atom is directly bonded to a carbon atom (P-C bond) of the acyclic linker. nih.gov In contrast, dAMP has a phosphate group, where the phosphorus is linked to the sugar's 5' carbon via an oxygen atom, forming a P-O-C ester linkage. laboratorynotes.com The P-C bond in adefovir is not a substrate for esterases, making it resistant to enzymatic hydrolysis that can cleave the phosphate group from natural nucleotides. nih.gov

These structural modifications have profound functional consequences. The presence of the phosphonate group allows adefovir to bypass the initial, often virus-specific, phosphorylation step that is required for the activation of many nucleoside analogue drugs. nih.gov The flexibility of the acyclic chain allows the active diphosphate form to bind effectively to the viral DNA polymerase, acting as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), and causing DNA chain termination after its incorporation into the viral DNA. nih.govnih.gov

| Structural Feature | This compound | Deoxyadenosine Monophosphate (dAMP) |

|---|---|---|

| Base | Adenine | Adenine laboratorynotes.com |

| "Sugar" Moiety | Acyclic phosphonylmethoxyethyl chain nih.gov | Cyclic 2'-deoxyribose sugar hmdb.cawikipedia.org |

| Phosphorus Linkage | Phosphonate (P-C bond) nih.gov | Phosphate ester (P-O-C bond) laboratorynotes.com |

| Key Property | Resistant to enzymatic hydrolysis. nih.gov | Susceptible to enzymatic hydrolysis. |

Intracellular Metabolic Activation Pathways Involving Adefovir Monophosphate

Formation of Adefovir (B194249) Monophosphate from Adefovir (PMEA) by Cellular Kinases

Upon entry into the target cell, adefovir [9-(2-phosphonylmethoxyethyl)adenine or PMEA), which is an acyclic phosphonate (B1237965) analog of deoxyadenosine (B7792050) monophosphate, undergoes its initial phosphorylation. researchgate.net Unlike nucleoside analogs that require an initial phosphorylation to a monophosphate, adefovir is already a nucleotide analog. However, to become active, it must be further phosphorylated. This first conversion is from adefovir to adefovir monophosphate. This critical step is catalyzed by cellular kinases. drugbank.com Specifically, studies have identified adenylate kinase as a key enzyme responsible for this initial phosphorylation event. clinpgx.org This enzymatic action adds a phosphate (B84403) group to adefovir, yielding this compound and setting the stage for subsequent activation.

Subsequent Phosphorylation of this compound to the Active Adefovir Diphosphate (B83284)

Following its formation, this compound serves as a substrate for a second phosphorylation event, which converts it to the active antiviral agent, adefovir diphosphate. drugbank.comnih.gov This step is also mediated by host cellular enzymes. patsnap.com Research indicates that nucleotide diphosphate kinases are responsible for this conversion. clinpgx.org Studies on the intracellular metabolism of adefovir show that the monophosphate form is typically found in lower concentrations than the diphosphate form, suggesting that the conversion of this compound to adefovir diphosphate is an efficient process within the cell. nih.gov The resulting adefovir diphosphate is the metabolite that directly interacts with and inhibits viral DNA polymerase. drugbank.com

Intracellular Dynamics and Half-Life of this compound and Diphosphate in Target Cells

The efficacy of adefovir is significantly influenced by the intracellular persistence of its phosphorylated metabolites. Once formed, adefovir diphosphate exhibits a long intracellular half-life in target hepatic cells, which contributes to its potent antiviral effect. asm.org

Studies have demonstrated that the intracellular half-life of adefovir diphosphate can vary depending on the specific type of liver cell. In primary human hepatocytes, the half-life of adefovir diphosphate has been measured to be approximately 75 ± 1 hours. asm.orgresearchgate.net Another study reported half-lives of 33 ± 3 hours in the Hep G2 cell line, 10 ± 1 hours in the Huh-7 cell line, and between 33 to 48 hours in two different donors of primary human hepatocytes. nih.gov This prolonged presence allows for sustained inhibition of viral replication. asm.org

The intracellular concentration dynamics show a time-dependent accumulation of the phosphorylated metabolites. nih.gov Generally, the levels of this compound remain low, as it is efficiently converted to the diphosphate form. nih.gov In primary hepatocytes, adefovir diphosphate was found to account for 44% of the total intracellular adefovir after 24 hours, indicating efficient phosphorylation. nih.gov The long half-life of adefovir diphosphate is a key pharmacokinetic feature that underpins its clinical utility. asm.orgnih.gov

Interactive Data Table: Intracellular Half-Life of Adefovir Diphosphate in Various Hepatic Cell Types

| Cell Type | Intracellular Half-Life (Hours) | Reference |

| Primary Human Hepatocytes | 75 ± 1 | asm.orgresearchgate.net |

| Primary Human Hepatocytes (Donor 1) | 48 ± 3 | nih.gov |

| Primary Human Hepatocytes (Donor 2) | 33 ± 2 | nih.gov |

| Hep G2 Cells | 33 ± 3 | nih.gov |

| Huh-7 Cells | 10 ± 1 | nih.gov |

Mechanistic Elucidation of Adefovir Diphosphate S Antiviral Action Through Adefovir Monophosphate

Inhibition of Viral DNA Polymerases (Reverse Transcriptases)

Adefovir (B194249) is an acyclic nucleotide analog of adenosine (B11128) monophosphate. pediatriconcall.com For it to become active, it must be phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate (B83284). pediatriconcall.compatsnap.com This active form, adefovir diphosphate, is a potent inhibitor of viral DNA polymerases, which are critical enzymes for the replication of viruses like the hepatitis B virus (HBV). patsnap.comnih.gov Specifically, it targets the reverse transcriptase activity of HBV DNA polymerase. pediatriconcall.comdrugbank.comyoutube.com The concentration of adefovir that was found to inhibit 50% of viral DNA synthesis (IC50) in vitro ranged from 0.2 to 2.5 μM in HBV-transfected human hepatoma cell lines. drugbank.comyoutube.com The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase has been measured at 0.1 μM. drugbank.comyoutube.com

The inhibitory action of adefovir diphosphate has also been demonstrated against the reverse transcriptase of the human immunodeficiency virus (HIV) and polymerases of other DNA viruses, including herpes simplex virus (HSV). nih.govnih.govselleckchem.com In the case of HSV-1 DNA polymerase, the diphosphate of a related compound showed significant inhibitory activity. nih.gov

Competitive Interference with Deoxyadenosine (B7792050) Triphosphate (dATP) Substrate

The structural similarity of adefovir diphosphate to the natural substrate deoxyadenosine triphosphate (dATP) is central to its mechanism of action. patsnap.comsmpdb.ca Adefovir diphosphate acts as a competitive inhibitor, vying with dATP for the active site of the viral DNA polymerase. patsnap.comdrugbank.comyoutube.comsmpdb.canih.gov By mimicking dATP, it effectively binds to the enzyme, thereby reducing the rate at which the natural nucleotide is incorporated into the growing viral DNA chain. patsnap.comsmpdb.ca This competition is a key step in disrupting viral replication. nih.govsmpdb.ca The efficiency of this competition is highlighted by the low inhibition constant (Ki) of 0.1 μM for HBV DNA polymerase. drugbank.comyoutube.com

Table 1: Competitive Inhibition Data for Adefovir Diphosphate

| Target Enzyme | Natural Substrate | Inhibitor | Inhibition Constant (Ki) |

|---|---|---|---|

| HBV DNA Polymerase | dATP | Adefovir Diphosphate | 0.1 µM drugbank.comyoutube.com |

Molecular Basis of DNA Chain Termination upon Incorporation

Beyond competitive inhibition, adefovir diphosphate's primary mechanism for halting viral replication is through its incorporation into the nascent viral DNA strand. patsnap.comdrugbank.comsmpdb.canih.gov Once the viral DNA polymerase incorporates adefovir diphosphate instead of dATP, it leads to the termination of DNA chain elongation. patsnap.comyoutube.comsmpdb.canih.gov The acyclic nature of adefovir's structure is crucial for this effect; it lacks the conventional 3'-hydroxyl group found in natural deoxynucleotides, which is necessary for the formation of the next phosphodiester bond in the DNA backbone. researchgate.net This absence of a 3'-hydroxyl group makes further extension of the DNA chain impossible, thus acting as a potent DNA chain terminator. nih.govsmpdb.canih.gov This premature termination of viral DNA synthesis effectively stops the production of new viral particles. patsnap.com

Enzymatic Selectivity and Differential Interaction with Viral versus Host DNA Polymerases

A critical feature of an effective antiviral agent is its ability to selectively target viral enzymes while minimizing effects on host cellular machinery. Adefovir diphosphate demonstrates this selectivity by being a significantly weaker inhibitor of human DNA polymerases compared to its potent inhibition of viral polymerases. drugbank.comnih.gov Specifically, the inhibition constants (Ki) for adefovir diphosphate against human DNA polymerases α and γ are 1.18 μM and 0.97 μM, respectively. drugbank.comyoutube.comnih.gov These values are approximately 10 to 12 times higher than the Ki for HBV DNA polymerase (0.1 μM), indicating a greater affinity for the viral enzyme. drugbank.com This differential inhibition is fundamental to adefovir's therapeutic window, allowing it to disrupt viral replication at concentrations that have a lesser impact on the host's cellular DNA synthesis. nih.gov

Table 2: Comparative Inhibition of Viral and Human DNA Polymerases by Adefovir Diphosphate

| Polymerase | Organism | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| DNA Polymerase (Reverse Transcriptase) | Hepatitis B Virus (HBV) | 0.1 µM | drugbank.comyoutube.com |

| DNA Polymerase α | Human | 1.18 µM | drugbank.comyoutube.comnih.gov |

| DNA Polymerase γ | Human | 0.97 µM | drugbank.comyoutube.comnih.gov |

Structure Activity Relationship Sar Studies of Adefovir Monophosphate and Its Derivatives

Impact of Chemical Modifications on Adefovir (B194249) Monophosphate's Metabolism and Activity

Adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate, requires intracellular phosphorylation to its active diphosphate (B83284) form to exert its antiviral effect. nih.gov The metabolic conversion is a critical factor influencing its potency. The parent compound, adefovir, is polar, which limits its permeability across cell membranes. acs.org To overcome this, prodrugs such as adefovir dipivoxil were developed. This prodrug masks the negatively charged phosphonate (B1237965) group with pivaloyloxymethyl (POM) moieties, rendering the molecule more lipid-soluble and able to diffuse across the cell membrane. acs.org

Once inside the cell, intracellular esterases cleave the POM groups to release adefovir monophosphate. acs.orgnih.gov Cellular kinases then undertake two successive phosphorylation steps. The first phosphorylation to this compound is often the rate-limiting step for nucleoside analogs, but adefovir's structure as a phosphonate bypasses this initial hurdle. nih.govnih.gov The subsequent phosphorylation to the active adefovir diphosphate is carried out by cellular enzymes, including adenylate kinase. acs.orgnih.gov Adefovir diphosphate then acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.govnih.gov Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis. nih.govnih.gov

Chemical modifications have been focused on improving this metabolic pathway and the intrinsic activity of the resulting diphosphate. Studies on various prodrugs have shown that the nature of the promoiety significantly impacts the release of the monophosphate and, consequently, the antiviral activity. For instance, novel bis(L-amino acid) ester prodrugs of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, adefovir) have been synthesized and evaluated. A quantitative structure-activity relationship (QSAR) analysis of these derivatives revealed that both the hydrophobic properties and the bulk of the molecule are crucial for their anti-HBV activity. nih.gov

The table below summarizes the effect of different prodrug moieties on the anti-HBV activity of adefovir.

| Prodrug Moiety | Key Structural Feature | Impact on Activity |

| Dipivoxil (bis-POM) | Ester groups | Enhances cell permeability |

| Bis(L-amino acid) esters | Amino acid side chains | Activity is dependent on hydrophobicity and molecular bulk nih.gov |

| Bis(phenyl) PMEA | Phenyl groups | Metabolism yields PMEA and 2-adenylacetic acid nih.gov |

| Bis(o-ethoxyphenyl) PMEA | Ethoxyphenyl groups | Metabolism yields PMEA and 2-adenylacetic acid nih.gov |

Rational Design and Synthesis of Novel this compound Analogs

The rational design of new adefovir analogs aims to improve its therapeutic index by enhancing antiviral efficacy or altering its metabolic profile. This involves the strategic modification of the purine (B94841) base, the acyclic side chain, or the phosphonate group. ucc.iemdpi.com

One approach involves the bioisosteric replacement of atoms. For example, a series of acyclic selenopurine nucleosides were synthesized based on the rationale of replacing oxygen with selenium. mdpi.com This strategy led to the discovery of compounds with potent activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). mdpi.com

Improving synthetic routes is also a key aspect of developing novel analogs. Traditional synthesis methods for adefovir have faced challenges such as inconsistent yields and the use of hazardous reagents like magnesium tert-butoxide and DMF. semanticscholar.orgresearchgate.net An improved synthesis has been developed using an iodide reagent, which provides higher yields under milder conditions. ucc.ieresearchgate.net This method also utilizes a novel tetrabutylammonium (B224687) salt of adenine (B156593), which facilitates alkylation reactions in less problematic solvents and allows for the investigation of how substituent patterns on the nucleobase affect regioselectivity. ucc.iesemanticscholar.orgresearchgate.net This improved chemistry has been successfully applied to the synthesis of several new adefovir analogs. ucc.ieresearchgate.net

Another rational design strategy is the development of prodrugs that can be selectively activated under specific conditions, such as hypoxia in tumor microenvironments. Bioreductive prodrugs have been designed where the active molecule is masked with nitroarylmethyl residues, making them substrates for nitroreductase enzymes. chemrxiv.org While this specific example was for HDAC inhibitors, the principle can be applied to antiviral agents like adefovir.

The table below outlines various strategies for the rational design and synthesis of adefovir analogs.

| Design Strategy | Chemical Modification | Synthetic Improvement/Goal | Resulting Analogs |

| Bioisosteric Replacement | Replacement of oxygen with selenium in the side chain | To explore novel chemical space with potentially improved activity | Acyclic selenopurine nucleosides mdpi.com |

| Prodrug Development | Masking the phosphonate with various promoieties | To improve cell permeability and oral bioavailability | Adefovir Dipivoxil, Bis(L-amino acid) esters acs.orgnih.gov |

| Synthetic Route Optimization | Use of novel iodide reagents and adenine salts | To increase yield, improve safety, and avoid hazardous solvents ucc.ieresearchgate.net | Various N9- and N7-substituted adefovir analogs ucc.ie |

| Combination Structures | Combining features of 4'-modified and carbocyclic nucleosides | To create novel structures with a broader antiviral spectrum | 4′-substituted carbocyclic uracil (B121893) derivatives mdpi.com |

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational methods, including in silico modeling and QSAR analysis, are powerful tools for understanding the SAR of this compound and guiding the design of new analogs. nih.govnih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com

For anti-HBV agents, including derivatives of adefovir, QSAR studies have successfully identified key physicochemical and structural properties that govern their potency. nih.gov For a series of bis(L-amino acid) ester prodrugs of adefovir, analysis indicated that hydrophobicity (ClogP) and molar refractivity (CMR), which relates to molecular bulk, are critical parameters influencing antiviral activity. nih.gov This suggests that for these prodrugs, optimal activity is achieved with a balance of lipophilicity for cell membrane passage and specific steric properties for interaction with metabolic enzymes or the viral target.

In silico techniques like molecular docking are used to predict how a ligand (like adefovir diphosphate) binds to the active site of its target protein (viral DNA polymerase). nih.gov These models can help rationalize the activity of known compounds and predict the potential efficacy of newly designed analogs before they are synthesized. The process often involves building a homology model of the target protein if its crystal structure is unavailable and then docking various analogs into the active site to calculate binding energies and analyze key interactions. nih.gov

The development of robust QSAR models relies on appropriate statistical methods and validation. biointerfaceresearch.comjmaterenvironsci.com Techniques such as Multiple Linear Regression (MLR) are used to build the models, which are then validated internally (e.g., cross-validation) and externally with a test set of compounds to ensure their predictive power. biointerfaceresearch.com Descriptors used in these models can range from simple 2D properties to more complex 3D quantum chemical parameters calculated using methods like Density Functional Theory (DFT). jmaterenvironsci.com

The table below lists key parameters from QSAR studies that influence the activity of adefovir and its analogs.

| QSAR Parameter | Physicochemical Property | Influence on Antiviral Activity |

| ClogP | Hydrophobicity/Lipophilicity | Crucial for cell membrane penetration of prodrugs nih.gov |

| CMR (Molar Refractivity) | Molecular Volume/Bulk | Important for binding to target enzymes nih.gov |

| Es (Taft's Steric Constant) | Steric Effects | Influences interactions within the enzyme's active site nih.gov |

| B1 (STERIMOL parameter) | Minimum width of a substituent | Affects molecular shape and fit with the biological target nih.gov |

Preclinical Antiviral Efficacy Studies of Adefovir Monophosphate and Its Precursors

In Vitro Antiviral Activity in Defined Cell Culture Systems (e.g., Human Hepatoma Cell Lines, Primary Human Hepatocytes)

The in vitro antiviral activity of adefovir (B194249) has been demonstrated in various cell culture systems that support HBV replication. Studies using HBV-transfected human hepatoma cell lines, such as HepG2, are standard for evaluating anti-HBV compounds. nih.govfrontiersin.org In these cell lines, adefovir has been shown to be a potent inhibitor of viral replication. nih.govnih.gov

Research indicates that the concentration of adefovir required to inhibit 50% of viral DNA synthesis (IC50) in these human hepatoma cell lines ranges from 0.2 to 2.5 µM. youtube.com The active metabolite, adefovir diphosphate (B83284), exhibits a strong affinity for the HBV DNA polymerase, with an inhibition constant (Ki) of 0.1 µM. youtube.com In contrast, it is a weak inhibitor of human DNA polymerases α and γ, indicating a selective action against the viral enzyme. youtube.com

Beyond immortalized cell lines, primary duck hepatocytes infected with the closely related duck hepatitis B virus (DHBV) have also been used to confirm adefovir's potent inhibitory effects on hepadnaviral replication. nih.govnih.gov These primary cell models are crucial as they more closely represent the physiological environment of an infected hepatocyte. In these systems, adefovir induced a concentration-dependent inhibition of viral DNA synthesis. nih.gov

| Cell System | Virus | Endpoint Measured | Reported Potency (IC50/Ki) |

| HBV-transfected Human Hepatoma Cell Lines (e.g., HepG2) | Human Hepatitis B Virus (HBV) | Inhibition of viral DNA synthesis | 0.2 - 2.5 µM (IC50) |

| Primary Duck Hepatocytes | Duck Hepatitis B Virus (DHBV) | Inhibition of viral DNA synthesis | Concentration-dependent inhibition |

| Cell-free (Enzyme Assay) | HBV DNA Polymerase | Enzyme Inhibition | 0.1 µM (Ki) |

Inhibition of Viral Replication Intermediates and Covalently Closed Circular DNA (cccDNA) in Hepatocyte Models

A critical target for achieving a cure for chronic hepatitis B is the elimination of the covalently closed circular DNA (cccDNA) minichromosome, which resides in the nucleus of infected hepatocytes and serves as the stable template for all viral transcripts. nih.govxiahepublishing.comxiahepublishing.com Preclinical studies, primarily utilizing the duck hepatitis B virus (DHBV) model in primary duck hepatocytes, have investigated the effect of adefovir on cccDNA.

These studies have shown that adefovir effectively inhibits the amplification of the cccDNA pool by blocking the intracellular pathway where newly synthesized viral DNA is recycled back to the nucleus. nih.govnih.gov This results in a dose-dependent inhibition of intracellular viral DNA replicative intermediates. nih.gov However, the research also demonstrates a significant limitation: adefovir does not eliminate pre-existing cccDNA from the nucleus of already infected cells. nih.govnih.gov

Furthermore, studies where cells were pre-treated with adefovir before being exposed to the virus showed that the drug could not completely prevent the de novo formation of cccDNA from incoming virions. nih.govnih.gov While adefovir partially inhibited the initial conversion of the virus's relaxed circular DNA (rcDNA) into cccDNA, the process was not completely blocked. nih.gov This suggests that while adefovir is a potent inhibitor of HBV replication, it does not target the stable cccDNA reservoir directly, highlighting the challenge in eradicating the virus. nih.govnih.gov

Molecular Mechanisms of Viral Resistance to Adefovir Mediated Via Adefovir Monophosphate Pathway

Viral resistance to adefovir (B194249), an acyclic nucleotide analog, poses a significant challenge in the long-term management of chronic hepatitis B virus (HBV) infection. The mechanism of resistance is intrinsically linked to the drug's active form, adefovir diphosphate (B83284), and its interaction with the viral reverse transcriptase (RT), also known as the viral polymerase. Resistance emerges through the selection of specific amino acid substitutions in the HBV polymerase, which reduce the enzyme's susceptibility to the inhibitory action of adefovir diphosphate.

Host Cellular Pathway Interactions and Transport of Adefovir Monophosphate Precursors

Identification and Role of Host Kinases Involved in Adefovir (B194249) Phosphorylation

Adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate, requires two successive phosphorylation steps to be converted into its pharmacologically active form, adefovir diphosphate (B83284). This bioactivation is exclusively carried out by host cellular kinases.

The initial phosphorylation of adefovir to adefovir monophosphate is bypassed as adefovir is already a monophosphate analog. The subsequent phosphorylation to adefovir diphosphate is a crucial step for its antiviral action. Several host cell kinases have been identified as key players in this process.

Adenylate Kinases (AK): Adenylate kinases, particularly AK2 and AK4, are implicated in the phosphorylation of adefovir. These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to AMP, and by analogy, to this compound.

Nucleotide Diphosphate Kinases (NDPK): Nucleoside diphosphate kinases, such as NME1 and NME2, are also involved in the phosphorylation cascade of adefovir. NDPKs are responsible for catalyzing the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. While human NDPK can produce adefovir diphosphate, studies have indicated that this conversion occurs with low efficiency.

Other Kinases: Research suggests that other cellular kinases may also contribute to the phosphorylation of adefovir. Creatine kinase has been found to be significantly more active than NDPK in this conversion. Pyruvate kinase has also been shown to be as efficient as NDPK in phosphorylating adefovir's structural relatives.

The efficiency of these phosphorylation steps can vary between different cell types. For instance, adefovir is more efficiently phosphorylated in primary hepatocytes compared to some human hepatoma cell lines. In primary hepatocytes, adefovir diphosphate can account for as much as 44% of the total intracellular adefovir after 24 hours, compared to 26% in certain cell lines nih.gov.

| Kinase Family | Specific Enzymes | Role in Adefovir Phosphorylation | Relative Efficiency |

|---|---|---|---|

| Adenylate Kinases | AK2, AK4 | Phosphorylation of this compound to diphosphate | Data not extensively quantified in direct comparison to others for adefovir specifically. |

| Nucleotide Diphosphate Kinases | NME1, NME2 | Phosphorylation of this compound to diphosphate | Low efficiency. |

| Creatine Kinase | Not specified | Phosphorylation of this compound to diphosphate | Significantly more active than NDPK. |

| Pyruvate Kinase | Not specified | Phosphorylation of this compound to diphosphate | As efficient as NDPK. |

Mechanisms of Intracellular Uptake and Transport of Adefovir Precursors

The entry of adefovir precursors into host cells is a critical determinant of its therapeutic efficacy and is mediated by specific transporter proteins.

Organic Anion Transporters (OATs): The primary mechanism for the uptake of adefovir into cells, particularly in the renal proximal tubules and the liver, is through the action of organic anion transporters. OAT1 (SLC22A6) and, to a lesser extent, OAT3 (SLC22A8) are the major carriers responsible for the influx of adefovir from the bloodstream into the cells. The efficient transport by these proteins can lead to high intracellular concentrations of the drug.

Efflux Transporters: The intracellular concentration of adefovir is also regulated by efflux transporters that actively pump the drug out of the cell. Multidrug resistance proteins (MRPs), specifically MRP2 (ABCC2) and MRP4 (ABCC4), have been implicated in the efflux of adefovir and its metabolites. This efflux mechanism can limit the intracellular accumulation of the active drug and potentially contribute to drug resistance. For instance, the shorter intracellular half-life of adefovir diphosphate in Huh-7 cells compared to other liver cell lines has been attributed to transport-dependent egress that is sensitive to an MRP inhibitor nih.gov.

The balance between the uptake by OATs and efflux by MRPs is a key factor in determining the net intracellular concentration of adefovir and, consequently, its antiviral activity and potential for toxicity.

| Transporter Family | Specific Transporters | Function | Location |

|---|---|---|---|

| Organic Anion Transporters (OATs) | OAT1 (SLC22A6) | Influx (Uptake) | Renal proximal tubules, Liver |

| OAT3 (SLC22A8) | Influx (Uptake) | Renal proximal tubules, Liver | |

| Multidrug Resistance Proteins (MRPs) | MRP2 (ABCC2) | Efflux (Export) | Liver, Kidney |

| MRP4 (ABCC4) | Efflux (Export) | Liver, Kidney |

Host Cellular Factors Influencing this compound Metabolism and Activity

Cellular Energy Status and AMPK Signaling: The cellular energy state, reflected by the ratio of AMP/ATP, plays a crucial role in regulating metabolic pathways. The 5'-AMP-activated protein kinase (AMPK) is a key sensor of cellular energy levels. Activation of AMPK, which occurs when the AMP/ATP ratio is high, generally promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP. While direct studies on the effect of AMPK on adefovir phosphorylation are limited, AMPK's role in regulating nucleotide metabolism and cellular energy homeostasis suggests an indirect influence. For instance, by modulating the availability of ATP, the phosphate donor for the phosphorylation of adefovir, AMPK could impact the efficiency of its activation. Furthermore, AMPK has been shown to have antiviral effects in various contexts, often by modulating host metabolic pathways that viruses exploit for replication.

Purine (B94841) Metabolism and PRPS1: The metabolism of adefovir, a purine analog, is intrinsically linked to the host cell's purine metabolism. Phosphoribosyl pyrophosphate synthetase 1 (PRPS1) is a key enzyme in the de novo and salvage pathways of purine biosynthesis. The activity of PRPS1 can influence the intracellular pool of natural purine nucleotides, which in turn can compete with adefovir for phosphorylation and incorporation into viral DNA. For example, combinations of adefovir with other purine analogs have been shown to affect purine metabolism in a way that can enhance the antiviral efficacy of these drugs, suggesting that modulating the purine metabolic pathway can impact adefovir's activity nih.gov.

Intracellular Nucleotide Pools: The size of the intracellular pool of the natural counterpart, deoxyadenosine (B7792050) triphosphate (dATP), is a critical factor influencing the antiviral activity of adefovir diphosphate. Adefovir diphosphate competes with dATP for incorporation into the viral DNA by the viral polymerase. Therefore, lower intracellular concentrations of dATP can enhance the inhibitory effect of adefovir. The relatively small competing dATP pool sizes in primary hepatocytes contribute to the efficacy of adefovir in these cells nih.gov.

The interplay of these host cellular factors creates a complex regulatory network that ultimately determines the extent of adefovir's antiviral effect in a given cell.

Advanced Research Methodologies for Adefovir Monophosphate Investigation

High-Resolution Spectroscopic Techniques for Structural and Dynamic Properties (e.g., NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure and dynamics of molecules in solution and solid states. arxiv.orgmdpi.com For a phosphorus-containing compound like adefovir (B194249) monophosphate, ³¹P NMR spectroscopy is particularly valuable, offering a wide chemical shift dispersion and 100% natural abundance, which provides an excellent alternative to the more common ¹H NMR for analyzing phosphorus metabolites. nih.gov

Solution-state NMR can be employed to monitor the real-time kinetics of the compound, while solid-state NMR is useful for analyzing its properties within formulations. sapub.org In the context of adefovir monophosphate, NMR can provide detailed information on its three-dimensional structure, conformational changes, and interactions with other molecules. Quantitative NMR (qNMR) methods, utilizing NMR-active nuclei like hydrogen (¹H) or phosphorus (³¹P), can be developed and validated for precise quantification. sapub.org For instance, the single ³¹P nucleus in a phosphonate (B1237965) group gives a distinct peak, the area of which is directly proportional to the amount of the compound present. sapub.org Studies on similar nucleotide analogs have successfully used these techniques for quantification in various simulated biological fluids. sapub.org

Research into liver metabolism during viral infections has utilized in vivo ³¹P-NMR spectroscopy to observe changes in phospholipid metabolism, demonstrating the technique's capability to non-invasively study metabolic changes in tissues where adefovir is active. nih.gov The spectra can distinguish between phosphomonoesters (PME), phosphodiesters (PDE), and adenosine (B11128) triphosphate (ATP), providing insights into cellular energy status and membrane turnover. nih.gov

| NMR Technique | Primary Application | Type of Information Obtained | Relevance to this compound |

|---|---|---|---|

| ¹H NMR | Structural Elucidation & Quantification | Proton environment, molecular structure | Confirms the organic structure of the molecule. |

| ³¹P NMR | Structural Elucidation & Quantification | Phosphonate group environment, purity, concentration | Highly specific for the phosphonate moiety, enabling direct quantification and study of phosphorylation. nih.govsapub.org |

| 2D NMR (e.g., COSY, HSQC) | Detailed Structural Analysis | Connectivity between atoms (¹H-¹H, ¹H-¹³C) | Provides unambiguous assignment of signals and detailed conformational analysis. |

| Solid-State NMR | Analysis in Solid Formulations | Polymorphism, drug-excipient interactions | Characterizes the compound in its solid state, important for formulation studies. sapub.org |

Advanced Mass Spectrometry for Metabolite Profiling and Quantification (e.g., LC-MS/MS)

Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices such as plasma. nih.govmdpi.com Several high-performance LC-MS/MS methods have been developed and validated to determine the concentrations of adefovir in human plasma. nih.govresearchgate.netwalshmedicalmedia.com

These methods typically involve a sample preparation step, such as protein precipitation with methanol or solid-phase extraction, to isolate the analyte from plasma components. nih.govresearchgate.net An internal standard, such as adefovir-d4, is often used to ensure accuracy. researchgate.netwalshmedicalmedia.com Chromatographic separation is commonly achieved using C18 or other reverse-phase columns, followed by detection with a mass spectrometer, often using positive electrospray ionization (ESI+). nih.govresearchgate.netwalshmedicalmedia.com Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. nih.gov

Validated methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) reported in the range of 0.50 ng/mL to 1.5 ng/mL. nih.govresearchgate.netwalshmedicalmedia.com These assays show good linearity over a range of concentrations and exhibit high precision and accuracy, making them suitable for pharmacokinetic studies. nih.govresearchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC)-MS/MS methods has further improved analysis speed, with run times as short as 1.5 minutes. walshmedicalmedia.com

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 walshmedicalmedia.com |

|---|---|---|---|

| Chromatography | LC-MS/MS | LC-MS/MS | UPLC-MS/MS |

| Sample Preparation | Protein Precipitation | Solid Phase Extraction | Protein Precipitation |

| Column | C18 | Synergi MAX RP80A | Waters X-Select HSS T3-C18 |

| Linear Range | 1.5-90 ng/mL | 0.50-42.47 ng/mL | 1.00-30.00 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | 0.50 ng/mL | 1.00 ng/mL |

| Intra-day Precision | <8.4% | <7.7% | <2.37% |

| Run Time | 7.8 min | 4.5 min | 1.5 min |

Computational Chemistry and Molecular Dynamics Simulations for Drug-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for investigating the interactions between a drug and its biological target at an atomic level. drugtargetreview.comnih.govyoutube.com For adefovir, these methods have been extensively used to study the binding of its active diphosphate (B83284) form (adefovir diphosphate) to the hepatitis B virus (HBV) polymerase. nih.govnih.gov

These computational approaches often begin with homology modeling to build a three-dimensional structure of the target protein (e.g., HBV polymerase) if an experimental structure is unavailable. nih.govnih.gov Molecular docking is then used to predict the preferred binding orientation of the drug within the active site of the polymerase. nih.gov

Following docking, MD simulations are performed to observe the dynamic behavior of the drug-protein complex over time. nih.gov These simulations provide insights into the stability of the binding pose and the key interactions, such as hydrogen bonds and ionic interactions, that stabilize the complex. nih.gov For instance, simulations have shown that adefovir diphosphate forms stable hydrogen bonds with the complementary DNA base in the template strand and interacts with key amino acid residues like Arg41 in the polymerase active site. nih.gov

Furthermore, these computational studies can elucidate the molecular basis of drug resistance. By simulating the binding of adefovir diphosphate to mutant forms of the HBV polymerase, researchers can understand how specific mutations alter binding affinity. nih.gov For example, a loss of hydrogen bonds or a decrease in electrostatic interactions in a mutant polymerase can explain a reduction in drug sensitivity. nih.gov Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are used to quantify the strength of the drug-target interaction and compare the binding affinity between wild-type and mutant enzymes. nih.gov

| Methodology | Purpose | Key Findings for Adefovir |

|---|---|---|

| Homology Modeling | To generate a 3D structure of the target protein (HBV polymerase). nih.govnih.gov | Provides a structural model of the enzyme for subsequent docking and simulation studies. |

| Molecular Docking | To predict the binding pose of adefovir diphosphate in the polymerase active site. nih.gov | Shows that adefovir occupies the active site similarly to the natural substrate, dATP. nih.gov |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior and stability of the drug-protein complex. nih.govnih.govnih.gov | Confirms the stability of key hydrogen bonds and ionic interactions between adefovir diphosphate and residues like Arg41. nih.gov |

| Binding Free Energy Calculation (e.g., MM/PBSA) | To quantify the binding affinity and understand resistance. nih.gov | Helps explain differences in drug sensitivity between viral genotypes and the impact of resistance mutations. nih.govnih.gov |

Future Research Avenues and Emerging Concepts in Adefovir Monophosphate Analog Development

Design and Synthesis of Next-Generation Prodrugs for Enhanced Targeted Delivery and Intracellular Activation

The development of next-generation adefovir (B194249) prodrugs is centered on enhancing its therapeutic index by improving targeted delivery to the liver, the primary site of HBV replication, and facilitating efficient intracellular conversion to the active diphosphate (B83284) form. This approach aims to maximize antiviral efficacy while minimizing systemic exposure and associated toxicities.

One promising strategy involves the synthesis of liver-targeted prodrugs. Pradefovir (B1678031) (MB06866), a 1-aryl-1,3-propanyl prodrug of adefovir, was designed for selective activation in the liver. nih.gov In preclinical studies, pradefovir demonstrated a significant improvement in the liver-to-kidney ratio of the active metabolite, adefovir diphosphate, compared to adefovir dipivoxil. nih.gov This targeted approach is anticipated to enhance the delivery of adefovir to hepatocytes, thereby increasing its antiviral potency against HBV at lower systemic concentrations. nih.gov

Lipid-based prodrug strategies are also being explored to improve the oral bioavailability and lymphatic transport of nucleotide analogs. By conjugating adefovir with lipid moieties, these next-generation prodrugs can leverage the body's natural lipid uptake and transport pathways. nih.gov This can lead to increased drug concentrations in lymphatic tissues, which can be reservoirs for certain viruses. Research into lipid-derived prodrugs of tenofovir (B777), a closely related nucleotide analog, has shown that modifications such as a benzyloxyglycerol (BOG) motif and an ω-CF3 group can improve metabolic stability and increase uptake into chylomicrons, which are involved in lymphatic transport. nih.gov Similar strategies could be applied to adefovir to enhance its delivery.

The synthesis of novel adefovir analogs also involves innovative chemical approaches to overcome challenges in current synthetic routes. An improved synthesis of adefovir has been developed that utilizes a novel tetrabutylammonium (B224687) salt of adenine (B156593), which facilitates alkylations in a wider range of solvents than dimethylformamide (DMF). researchgate.netsemanticscholar.org This method allows for reactions to be conducted on a larger scale and under milder conditions, which is crucial for the efficient production of new adefovir analogs. researchgate.netsemanticscholar.org

Table 1: Next-Generation Adefovir Prodrug Strategies

| Prodrug Strategy | Design Rationale | Potential Advantages | Key Findings |

|---|---|---|---|

| Liver-Targeted Prodrugs (e.g., Pradefovir) | Selective activation in the liver to increase hepatocyte drug concentration. | Enhanced antiviral efficacy, reduced systemic toxicity (e.g., nephrotoxicity). | Pradefovir showed a 12-fold improvement in the liver/kidney ratio of the active metabolite compared to adefovir dipivoxil in rat studies. nih.gov |

| Lipid-Derived Prodrugs | Conjugation with lipid moieties to improve oral bioavailability and lymphatic transport. | Increased drug absorption and potential for targeting viral reservoirs in lymphatic tissues. | Studies on tenofovir lipid prodrugs demonstrated improved metabolic stability and uptake into chylomicrons. nih.gov |

| Phosphonamidate Prodrugs (ProTides) | Masking the phosphonate (B1237965) group to improve cell permeability and intracellular delivery of the monophosphate. | Bypasses the often inefficient first phosphorylation step, leading to higher intracellular concentrations of the active metabolite. | Phosphoramidate prodrugs of other nucleoside analogs, like tenofovir alafenamide, have shown significant clinical success. mdpi.com |

Strategies to Counter Viral Resistance and Improve Antiviral Potency of Adefovir Analogs

The emergence of drug-resistant HBV strains is a significant challenge in the long-term management of chronic hepatitis B. Mutations in the viral polymerase can reduce the susceptibility of the virus to adefovir, leading to treatment failure. Research is actively pursuing several strategies to overcome and prevent adefovir resistance.

A primary strategy is the use of combination therapy. Combining adefovir with other nucleoside or nucleotide analogs that have different resistance profiles can be effective. For instance, in cases of adefovir resistance, adding a nucleoside analogue like lamivudine (B182088) or entecavir (B133710) can be a viable option. nih.govnatap.org Entecavir has shown effectiveness in suppressing adefovir-resistant HBV mutants. nih.gov Similarly, tenofovir, a potent nucleotide analog, is effective against lamivudine-resistant HBV and can be a therapeutic option for patients with adefovir resistance. nih.govej-med.org The rationale behind combination therapy is that the virus is less likely to develop mutations that confer resistance to two drugs simultaneously. alliedacademies.org

Another approach is to combine adefovir with immunomodulatory agents like pegylated interferon. This strategy aims to not only directly inhibit viral replication but also to stimulate the host's immune response against the virus, potentially leading to a more durable antiviral response and a reduced risk of resistance. natap.org

The development of new adefovir analogs with a higher genetic barrier to resistance is also a key research focus. A high genetic barrier means that multiple viral mutations are required for the virus to become resistant, making the development of resistance less likely. alliedacademies.org

Table 2: Strategies to Mitigate Adefovir Resistance

| Strategy | Mechanism of Action | Examples/Rationale |

|---|

| Combination Therapy | Utilizes drugs with different resistance profiles to suppress viral replication more effectively and reduce the likelihood of resistance emergence. | - Adefovir + Lamivudine/Entecavir: Adding a nucleoside analog can be effective against adefovir-resistant HBV. nih.govnatap.org

Broadening the Antiviral Spectrum of Adefovir Monophosphate-Based Compounds

While adefovir is primarily known for its activity against HBV, it and its parent compound, PMEA, have demonstrated a broader spectrum of antiviral activity. Research is ongoing to explore and potentially enhance the activity of this compound-based compounds against other viruses.

Adefovir has shown activity against a range of retroviruses and herpesviruses, including human immunodeficiency virus (HIV) and cytomegalovirus (CMV). clinicaltrials.gov This broad-spectrum potential is a significant area of interest for future drug development. The development of nucleoside analogs as broad-spectrum antiviral agents is a major goal in antiviral research, as such compounds could be used to treat a variety of viral infections, including those caused by emerging viruses. nih.govnih.gov

The design of new adefovir analogs could focus on modifications that enhance their activity against a wider range of viral polymerases. The conserved nature of the active sites of many viral polymerases provides a basis for the development of broad-spectrum inhibitors. nih.gov

Table 3: Antiviral Spectrum of Adefovir and Related Compounds

| Virus Family | Specific Viruses | Evidence of Activity |

|---|---|---|

| Hepadnaviridae | Hepatitis B Virus (HBV) | Primary indication for adefovir dipivoxil. nih.gov |

| Retroviridae | Human Immunodeficiency Virus (HIV-1, HIV-2) | Adefovir dipivoxil has demonstrated anti-HIV activity. clinicaltrials.govnih.gov |

| Herpesviridae | Cytomegalovirus (CMV) | Adefovir has shown activity against CMV. clinicaltrials.gov |

Investigation of Novel Host-Targeting Approaches Modulated by Adefovir Analogs

A paradigm shift in antiviral therapy is the move towards host-directed therapies. Instead of directly targeting viral enzymes, this approach aims to modulate host factors that are essential for the viral life cycle or to enhance the host's innate and adaptive immune responses against the virus. asm.orgmdpi.com Adefovir and its analogs are being investigated for their potential to modulate host immune responses.

Studies have shown that adefovir therapy can lead to a decrease in the number and function of regulatory T cells (Tregs), which are immune cells that can suppress the antiviral immune response. nih.govresearchgate.net By inhibiting Tregs, adefovir may enhance the host's HBV-specific T-cell response, leading to better control of the virus. nih.govnih.gov Specifically, treatment with adefovir has been associated with an increase in the production of interferon-gamma (IFN-γ) by virus-specific CD4+ T-cells. nih.gov

Future research will likely focus on designing adefovir analogs that have enhanced immunomodulatory properties. This could involve creating molecules that more potently inhibit Tregs or that stimulate other arms of the immune system. The goal of this host-targeting approach is to achieve a "functional cure" for chronic viral infections, where the host's immune system can control the virus without the need for long-term antiviral therapy. nih.gov

Table 4: Host-Targeting Approaches of Adefovir Analogs

| Host Target/Mechanism | Effect of Adefovir/Analogs | Potential Therapeutic Benefit |

|---|---|---|

| Regulatory T cells (Tregs) | Inhibition of Treg expansion and function. researchgate.net | Enhancement of the host's antiviral T-cell response. nih.govnih.gov |

| HBV-specific T-cells | Stimulation of virus-specific CD4+ T-cell reactivity and IFN-γ production. nih.gov | Improved immune-mediated clearance of infected cells. |

| Innate Immune Pathways | Potential modulation of innate immune signaling pathways. | Broad-spectrum antiviral activity and a higher barrier to resistance. asm.org |

Q & A

Q. What experimental methodologies are used to validate the mechanism of action of adefovir monophosphate in inhibiting HBV replication?

this compound, a nucleotide analog of adenosine monophosphate, is phosphorylated intracellularly to its active diphosphate form, which competitively inhibits HBV DNA polymerase and causes viral DNA chain termination . Key methodologies include:

- HBV DNA polymerase inhibition assays : Measure inhibition kinetics using purified HBV polymerase and radiolabeled substrates.

- Cell culture models (e.g., HepG2.2.15 cells): Quantify HBV DNA reduction via quantitative PCR (qPCR) after treatment .

- Chain termination analysis : Use gel electrophoresis or mass spectrometry to confirm incorporation into viral DNA .

Q. How should researchers design in vitro studies to assess adefovir’s antiviral efficacy and dose-response relationships?

- Cell line selection : Use HBV-infected hepatocyte models (e.g., primary human hepatocytes or stable HBV-expressing cell lines) .

- Dose-ranging experiments : Test concentrations from 0.1–100 µM to determine EC50 (half-maximal effective concentration) and CC50 (cytotoxicity) using MTT or ATP-based viability assays .

- Endpoint quantification : Measure HBV DNA levels via qPCR and HBsAg/HBeAg secretion via ELISA .

Q. What pharmacokinetic parameters are critical in preclinical studies of this compound?

- Bioavailability : Assess via oral gavage in animal models, comparing plasma levels (LC-MS/MS) to intravenous administration .

- Renal excretion : Measure glomerular filtration rate (GFR) and tubular secretion using radiolabeled adefovir in rodent models .

- Half-life determination : Conduct serial blood sampling to calculate terminal elimination half-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on adefovir’s efficacy against lamivudine-resistant HBV strains?

Conflicting reports may arise from differences in genotypic vs. phenotypic resistance profiling:

- Genotypic analysis : Use deep sequencing to identify mutations (e.g., rtN236T, rtA181V) in clinical isolates .

- Phenotypic assays : Compare adefovir’s EC50 in isogenic HBV clones with/without resistance mutations .

- Clinical correlation : Analyze longitudinal patient data to link in vitro findings with virologic breakthrough rates .

Q. What strategies optimize renal safety profiling of adefovir in animal models?

- Biomarker monitoring : Track serum creatinine, urinary β2-microglobulin, and phosphate levels to detect proximal tubular dysfunction .

- Dose adjustment : Implement tiered dosing based on renal function (e.g., reduced frequency in models with induced renal impairment) .

- Comparative toxicology : Co-administer probenecid to inhibit tubular secretion and isolate adefovir-specific nephrotoxicity .

Q. What methodologies address the unclear role of adefovir in mRNA translation initiation and C/EBPβ-LIP pathway modulation?

- Riboprofiling : Use ribosome sequencing to assess adefovir’s impact on global translation initiation .

- C/EBPβ-LIP knockdown/overexpression : Employ CRISPR/Cas9 or siRNA in hepatoma cells to evaluate adefovir’s effects on viral replication and host gene expression .

- Metabolomic profiling : Quantify ATP/ADP ratios to determine if adefovir alters cellular energy pools critical for translation .

Q. How can long-term efficacy studies evaluate viral relapse after adefovir discontinuation?

- Longitudinal cohorts : Monitor HBeAg/HBsAg seroreversion and HBV DNA rebound in patients post-treatment via qPCR and serologic assays .

- Statistical modeling : Use Kaplan-Meier analysis to estimate relapse rates and Cox regression to identify risk factors (e.g., baseline viral load) .

- Liver histology : Compare pre- and post-treatment biopsies to assess fibrosis progression .

Methodological Best Practices

Q. How can researchers ensure reproducibility in studies of adefovir’s intracellular phosphorylation?

- Standardized cell lines : Use authenticated, low-passage hepatocyte lines to minimize kinase activity variability .

- Radiolabeled tracers : Track phosphorylation efficiency using ³H- or ³²P-labeled adefovir in kinetic assays .

- Inter-laboratory validation : Share protocols for cell lysis, HPLC-MS quantification, and data normalization .

Q. What literature synthesis strategies are recommended for reconciling toxicological data across studies?

- Class-based extrapolation : Compare adefovir’s toxicity profile with other nucleotide analogs (e.g., tenofovir) using ATSDR guidelines for class-level data integration .

- Risk-of-bias assessment : Apply tools like SYRCLE’s RoB tool for animal studies to weight evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.